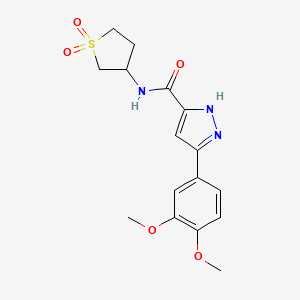![molecular formula C20H18BrN5O2 B11129883 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11129883.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドは、インドール、トリアゾール、フェノキシアセトアミド部分のユニークな組み合わせを特徴とする複雑な有機化合物です。この化合物は、医薬品化学、薬理学、材料科学など、さまざまな分野における潜在的な用途のために大きな関心を集めています。インドール環とトリアゾール環の存在は、潜在的な生物活性を示唆しており、創薬やその他の科学研究の候補となっています。
準備方法
合成経路と反応条件
N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドの合成は、通常、複数の段階を必要とします。
インドール誘導体の形成: 合成は、インドールを臭素化して6-ブロモインドールを形成することから始まります。これは、酢酸などの適切な溶媒中で臭素を使用して達成できます。
アルキル化: 次に、6-ブロモインドールを2-ブロモエチルアミンでアルキル化して、2-(6-ブロモ-1H-インドール-1-イル)エチルアミンを形成します。
フェノキシアセトアミド形成: 別途、3-(4H-1,2,4-トリアゾール-4-イル)フェノールをクロロアセチルクロリドと反応させて、2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドを形成します。
カップリング反応: 最後に、2-(6-ブロモ-1H-インドール-1-イル)エチルアミンを、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下など、適切な条件下で2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドとカップリングします。
工業生産方法
この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、プロセスを工業レベルに拡大することが含まれます。
化学反応の分析
反応の種類
酸化: インドール環は酸化反応を起こす可能性があり、オキシンドール誘導体を生成する可能性があります。
還元: トリアゾール環は、特定の条件下で還元される可能性がありますが、これはあまり一般的ではありません。
置換: インドール環上の臭素原子は、アミンやチオールなどのさまざまな求核剤で置換され、新しい誘導体を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。
還元: パラジウム炭素(Pd / C)を用いた触媒的水素化でトリアゾール環を還元することができます。
置換: アジ化ナトリウムやチオ尿素などの求核剤は、置換反応に使用できます。
主要な生成物
酸化: オキシンドール誘導体。
還元: 還元されたトリアゾール誘導体。
置換: 使用する求核剤に応じて、さまざまな置換されたインドール誘導体。
科学研究の応用
化学
化学において、N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい化学反応の探求と、新規化合物の開発が可能になります。
生物学
生物学的に、この化合物は、インドール環とトリアゾール環の存在により、さまざまな活性を示す可能性があります。 インドール誘導体は、抗ウイルス性、抗がん性、抗菌性で知られています
医学
医学において、この化合物は、その潜在的な治療効果について調査することができます。インドールとトリアゾール部分の組み合わせにより、ユニークな薬理学的特性が生じ、特定の疾患を標的とした新薬の開発候補となります。
工業
工業的に、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。そのユニークな構造は、これらの材料に、安定性の向上や他の物質との特定の相互作用など、望ましい特性を付与する可能性があります。
科学的研究の応用
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities due to the presence of the indole and triazole rings. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The combination of indole and triazole moieties may result in unique pharmacological properties, making it a candidate for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or specific interactions with other substances.
作用機序
N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドの作用機序は、その特定の用途に依存します。生物学的コンテキストでは、インドール環とトリアゾール環を通じて、酵素や受容体などのさまざまな分子標的と相互作用する可能性があります。これらの相互作用は、これらの標的の活性を調節し、治療効果をもたらす可能性があります。たとえば、インドール誘導体はしばしばセロトニン受容体に結合し、トリアゾール環はシトクロムP450などの酵素を阻害することができます。
類似化合物の比較
類似化合物
N-[2-(1H-インドール-3-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミド: ブロム原子を持たない、類似の構造。
N-[2-(6-クロロ-1H-インドール-1-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミド: 臭素の代わりに塩素原子を持つ、類似の構造。
N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]-2-[3-(1H-1,2,4-トリアゾール-1-イル)フェノキシ]アセトアミド: 異なるトリアゾール異性体を持つ、類似の構造。
独自性
N-[2-(6-ブロモ-1H-インドール-1-イル)エチル]-2-[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセトアミドの独自性は、官能基の特定の組み合わせにあります。臭素置換インドールとトリアゾール環の両方が1つの分子に存在することで、新しい化学反応と生物活性の探求のためのユニークなプラットフォームが提供されます。この組み合わせは、他の化合物では一般的ではなく、さらなる研究開発のための貴重なターゲットとなっています。
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure but without the bromine atom.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure with a chlorine atom instead of bromine.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetamide: Similar structure with a different triazole isomer.
Uniqueness
The uniqueness of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide lies in its specific combination of functional groups. The presence of both the bromine-substituted indole and the triazole ring in a single molecule provides a unique platform for exploring new chemical reactions and biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
特性
分子式 |
C20H18BrN5O2 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27) |
InChIキー |
DDQPWGBQROZWOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11129800.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129810.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11129816.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)
![N-(furan-2-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129826.png)
![N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129832.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11129845.png)

![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11129861.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11129862.png)
![N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11129869.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11129876.png)
